N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride
Description
N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a synthetic organic compound characterized by a cyclopentane ring fused to a carboximidamide group. The molecule features a thiophen-2-ylmethyl substituent and exists as a hydrochloride salt, enhancing its solubility in polar solvents. The amidine moiety (—C(═NH)—NH₂) confers strong basicity, making the compound protonated under physiological conditions, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJDHYBFAPTCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=NCC2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Cyclopentane Derivative Preparation: Cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.
Imidation Reaction: The acid chloride is reacted with an amine derivative to form the carboximidamide group.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene are commonly employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Cyclopentanecarboximidamide derivatives.
Substitution Products: Halogenated thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
- Diabetes Management
-
Antimicrobial Activity
- Preliminary studies suggest that derivatives of compounds similar to N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. . The compound's ability to disrupt microbial cell wall synthesis could be a mechanism for its antimicrobial effects.
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Cytotoxicity Against Cancer Cells
- Research indicates that this compound may possess selective cytotoxicity towards certain cancer cell lines. In vitro studies have shown that modifications to its structure can enhance its efficacy against cancer cells while sparing normal cells. This selective action makes it a candidate for further development as an anticancer agent.
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Enzyme Inhibition
- Beyond DPP-IV, this compound may inhibit other enzymes involved in metabolic pathways relevant to diseases like obesity and neurodegenerative disorders . Its potential as an acetylcholinesterase inhibitor has also been explored, which could have implications for treating conditions such as Alzheimer's disease.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents. The precise mechanisms through which this compound exerts its effects are still under investigation.
Mechanism of Action
The mechanism of action of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The amidine group in the target compound may require specialized amidination reagents (e.g., Pinner reaction), whereas ester-containing analogs like Metcaraphen are synthesized via esterification .
- Metabolic Stability : Amidines are generally resistant to hydrolysis compared to esters, suggesting the target compound may exhibit longer half-lives in vivo.
- Structural Analysis : Crystallographic software (e.g., ORTEP-3, WinGX) is critical for resolving the anisotropic displacement parameters of the cyclopentane and thiophene moieties .
Biological Activity
N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride (CAS Number: 1807887-97-3) is a synthetic compound notable for its potential biological activities. It features a unique molecular structure comprising a thiophene ring, a cyclopentane ring, and a carboximidamide group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C11H17ClN2S
- Molecular Weight : 244.78 g/mol
- IUPAC Name : N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to modulate various biochemical pathways by:
- Inhibition of Enzymes : It may inhibit key enzymes involved in cell proliferation, which is crucial for its anticancer activity.
- Receptor Interaction : The compound could interact with receptors that regulate cellular signaling pathways, impacting processes such as apoptosis and inflammation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound demonstrates selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. For instance, compounds derived from similar structures have shown IC50 values ranging from 7.1 μM to 11.9 μM against HCT-116 cells, indicating potent anticancer effects .
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial activities. The compound's structure suggests potential effectiveness against various pathogens:
- Broad-Spectrum Activity : Similar thiophene compounds have exhibited antimicrobial effects against bacteria and fungi, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
The compound may also have anti-inflammatory properties:
- Cytokine Modulation : Research indicates that thiophene derivatives can modulate cytokine production, which is crucial in inflammatory responses. This suggests potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N'-[(thiophen-2-yl)methyl]cyclohexanecarboximidamide hydrochloride | Cyclohexane instead of cyclopentane | Similar anticancer activity but varied potency |
| N'-[(thiophen-2-yl)methyl]cyclopentanecarboxamide hydrochloride | Lacks the imidamide group | Reduced biological activity compared to the imidamide derivative |
Case Studies and Research Findings
- In Silico Studies : Computational studies have predicted the binding interactions of thiophene derivatives with targets such as Cathepsin D. These studies provide insights into the drug-likeness and potential therapeutic applications of these compounds .
- Synthesis and Evaluation : A study synthesized various derivatives of thiophene and evaluated their anticancer effects. The findings indicated that structural modifications significantly influenced their biological activity, emphasizing the importance of the thiophene moiety in enhancing efficacy .
- Pharmacokinetics and Toxicity : Preliminary assessments suggest favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for thiophene derivatives, indicating their potential as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
